molecular formula C9H11N5 B12271115 N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12271115
M. Wt: 189.22 g/mol
InChI Key: GHUMXCGHNYMXBY-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable diketone or ketoester, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N-cyclopropyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C9H11N5/c1-14-9-7(4-12-14)8(10-5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11,13)

InChI Key

GHUMXCGHNYMXBY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CC3

Origin of Product

United States

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